Cas no 87220-68-6 (9-Phenyl-9H-carbazole-3-carboxaldehyde)

9-Phenyl-9H-carbazole-3-carboxaldehyde structure
87220-68-6 structure
Nome do Produto:9-Phenyl-9H-carbazole-3-carboxaldehyde
N.o CAS:87220-68-6
MF:C19H13NO
MW:271.312624692917
MDL:MFCD19441087
CID:1880661
PubChem ID:354334477

9-Phenyl-9H-carbazole-3-carboxaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 9H-Carbazole-3-carboxaldehyde, 9-phenyl-
    • 9-Phenyl-9H-carbazole-3-carboxaldehyde
    • 9-phenylcarbazole-3-carbaldehyde
    • 3-Formyl-9-phenyl-9H-carbazole
    • 9-PHENYL-9H-CARBAZOLE-3-CARBALDEHYDE
    • ITPJDBJBKAFUEG-UHFFFAOYSA-N
    • 9-Phenyl-3-carbazolecarboxaldehyde
    • P2351
    • 9-Phenyl-9H-carbazole-3-carboxaldehyde (ACI)
    • 9-Phenylcarbazole-3-carboxaldehyde
    • N-Phenylcarbazole-3-carbaldehyde
    • AKOS037645886
    • SCHEMBL7163446
    • DB-108358
    • T73019
    • MFCD19441087
    • AS-64542
    • CS-0181619
    • DTXSID70594320
    • 87220-68-6
    • MDL: MFCD19441087
    • Inchi: 1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H
    • Chave InChI: ITPJDBJBKAFUEG-UHFFFAOYSA-N
    • SMILES: O=CC1C=C2C3C(N(C2=CC=1)C1C=CC=CC=1)=CC=CC=3

Propriedades Computadas

  • Massa Exacta: 271.099714038g/mol
  • Massa monoisotópica: 271.099714038g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 376
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 22
  • XLogP3: 4.5

Propriedades Experimentais

  • Ponto de Fusão: 104.0 to 108.0 deg-C
  • λmax: 313(Hexane)(lit.)

9-Phenyl-9H-carbazole-3-carboxaldehyde Informações de segurança

9-Phenyl-9H-carbazole-3-carboxaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB550272-5g
9-Phenyl-9H-carbazole-3-carboxaldehyde; .
87220-68-6
5g
€277.10 2025-02-14
abcr
AB550272-1 g
9-Phenyl-9H-carbazole-3-carboxaldehyde; .
87220-68-6
1g
€168.80 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P866853-5g
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 ≥98%
5g
¥2,496.00 2022-09-01
TRC
P399530-100mg
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6
100mg
$ 80.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QM836-200mg
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 98.0%(GC)
200mg
¥381.0 2022-06-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2351-1G
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 >98.0%(GC)
1g
¥590.00 2024-04-15
eNovation Chemicals LLC
D755051-5g
9H-Carbazole-3-carboxaldehyde, 9-phenyl-
87220-68-6 98.0%
5g
$125 2025-02-19
abcr
AB550272-1g
9-Phenyl-9H-carbazole-3-carboxaldehyde; .
87220-68-6
1g
€122.10 2025-02-14
1PlusChem
1P004NBA-250mg
9H-Carbazole-3-carboxaldehyde, 9-phenyl-
87220-68-6 98% GC
250mg
$8.00 2025-02-21
1PlusChem
1P004NBA-1g
9H-Carbazole-3-carboxaldehyde, 9-phenyl-
87220-68-6 98% GC
1g
$30.00 2025-02-21

9-Phenyl-9H-carbazole-3-carboxaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Chloroform ,  Dimethylformamide ;  0 °C; 8 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referência
Structure-property relationship of new organic sensitizers based on multicarbazole derivatives for dye-sensitized solar cells
Jo, Hyo Jeong; et al, International Journal of Photoenergy, 2014, 872617, 872617/1-872617/8

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Copper oxide (Cu2O) Solvents: N,N-Dimethylacrylamide
2.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane
Referência
Fluorescent carbazole based pyridone dyes - Synthesis, solvatochromism, linear and nonlinear optical properties
Kadam, MayuriM. L.; et al, Optical Materials (Amsterdam, 2018, 85, 308-318

Método de produção 3

Condições de reacção
1.1 Reagents: Titanium tetrachloride Solvents: 1,2-Dichlorobenzene ;  1 h, cooled
Referência
Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies
Guzow, Katarzyna; et al, Photochemical & Photobiological Sciences, 2013, 12(2), 284-297

Método de produção 4

Condições de reacção
1.1 Reagents: 1,10-Phenanthroline ,  Potassium carbonate Catalysts: Cuprous iodide ;  48 h, 130 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 3 h, 0 °C; 0 °C → rt
2.2 rt; rt → 90 °C; 5 h, 90 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Ternary donor-acceptor phosphine oxide hosts with peculiar high energy gap for efficient blue electroluminescence
Sun, Mingzhi; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(36), 9469-9478

Método de produção 5

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichlorobenzene ;  15 min, 0 °C; 85 °C; 85 °C → rt
1.2 Reagents: Sodium acetate Solvents: Water ;  pH 6 - 8, 0 °C
Referência
High hole mobilities in carbazole-based glass-forming hydrazones
Ostrauskaite, Jolita; et al, Journal of Materials Chemistry, 2002, 12(12), 3469-3474

Método de produção 6

Condições de reacção
1.1 Reagents: Cuprous iodide Solvents: p-Xylene
1.2 Reagents: Phosphorus oxychloride
Referência
Iridium complexes containing 2-aryl-benzothiazole ligands: color tuning and application in high-performance organic light-emitting diodes
Li, Jiuyan; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2013, 1(26), 4171-4179

Método de produção 7

Condições de reacção
1.1 Catalysts: Cuprous iodide Solvents: Dimethylacetamide ;  reflux
2.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane
Referência
Carbazole-containing push-pull chromophore with viscosity and polarity sensitive emissions: Synthesis and photophysical properties
Telore, Rahul D.; et al, Dyes and Pigments, 2016, 129, 1-8

Método de produção 8

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  0 °C
1.2 Solvents: Dimethylformamide ;  30 °C; 4 h, 80 °C; 80 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, cooled
Referência
Synthesis and characterisation of eight organic dyes for dye sensitised solar cells
Hosseinnezhad, M.; et al, Materials Technology (London, 2014, 29(2), 112-117

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide
2.1 Reagents: Phosphorus oxychloride ;  90 °C
Referência
Probe exciplex structure of highly efficient thermally activated delayed fluorescence organic light emitting diodes
Lin, Tzu-Chieh; et al, Nature Communications, 2018, 9(1), 1-8

Método de produção 10

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  1 h, 0 °C
1.2 Solvents: 1,2-Dichloroethane ;  0 °C → 90 °C; 8 h, 90 °C
1.3 Reagents: Water ;  cooled
Referência
Remarkable Isomeric Effects on Optical and Optoelectronic Properties of N-Phenylcarbazole-Capped 9,10-Divinylanthracenes
Xue, Shanfeng; et al, Journal of Physical Chemistry C, 2014, 118(32), 18668-18675

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  18-Crown-6 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C; 180 °C → rt
1.2 Reagents: Ammonium carbonate Solvents: Water ;  rt
2.1 Reagents: Phosphorus oxychloride ;  30 min, 0 °C; 12 h, rt
2.2 Reagents: Water ;  0 °C
Referência
High-efficiency deep blue fluorescent emitters based on phenanthro[9,10-d]imidazole substituted carbazole and their applications in organic light emitting diodes
Gao, Zhao; et al, Organic Electronics, 2014, 15(11), 2667-2676

9-Phenyl-9H-carbazole-3-carboxaldehyde Raw materials

9-Phenyl-9H-carbazole-3-carboxaldehyde Preparation Products

Recomendar Artigos

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:87220-68-6)9-Phenyl-9H-carbazole-3-carboxaldehyde
A1052617
Pureza:99%
Quantidade:25g
Preço ($):451.0